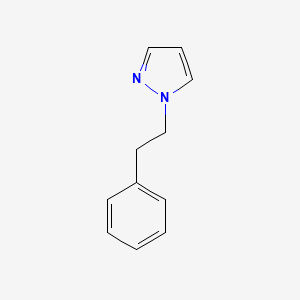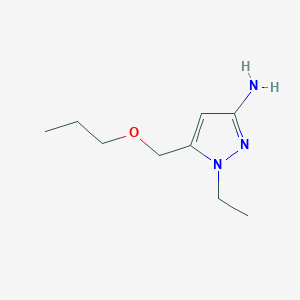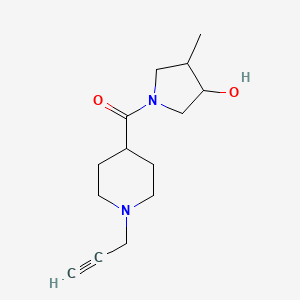
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It was first synthesized in 2010 and has since gained popularity as a recreational drug due to its stimulant effects. However,
作用机制
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters. This leads to an increase in the extracellular concentrations of these neurotransmitters, which in turn leads to its stimulant effects. This compound also acts as a substrate for monoamine transporters, leading to their internalization and subsequent degradation.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also leads to hyperactivity, stereotypy, and locomotor activity in rodents. In addition, this compound has been found to induce oxidative stress and damage to dopaminergic neurons in the brain.
实验室实验的优点和局限性
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone has been used as a tool to study the effects of synthetic cathinones on the central nervous system. It has been found to be a potent stimulant, making it useful for studying the mechanisms of action of other stimulants. However, its recreational use and potential for abuse make it a challenging compound to work with in a laboratory setting.
未来方向
Future research on (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone should focus on its long-term effects on the brain and the potential for addiction. Additional studies should also investigate the effects of this compound on other neurotransmitter systems and its interactions with other drugs of abuse. Finally, research should be conducted to develop new treatments for addiction to synthetic cathinones such as this compound.
In conclusion, this compound is a synthetic cathinone that has gained popularity as a recreational drug. However, its scientific research application has shown that it acts as a potent stimulant and has potential as a tool for studying the effects of other stimulants on the central nervous system. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for addiction.
合成方法
The synthesis of (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone involves the reaction of 4-methylpropiophenone with hydroxylamine hydrochloride to form 4-methyl-2-nitropropiophenone. This compound is then reduced using sodium borohydride to form 4-methyl-2-aminopropiophenone. The final step involves the reaction of 4-methyl-2-aminopropiophenone with 1-propargyl-4-piperidone in the presence of sodium hydride to form this compound.
科学研究应用
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent stimulant, similar to other synthetic cathinones such as methamphetamine and MDPV. Studies have shown that this compound increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects.
属性
IUPAC Name |
(3-hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-6-15-7-4-12(5-8-15)14(18)16-9-11(2)13(17)10-16/h1,11-13,17H,4-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZPORSHXWEXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)C(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

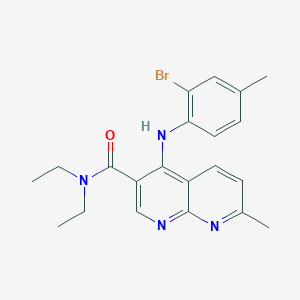
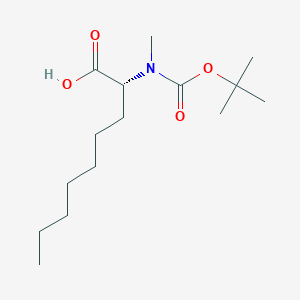
![ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2605262.png)
![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2605265.png)
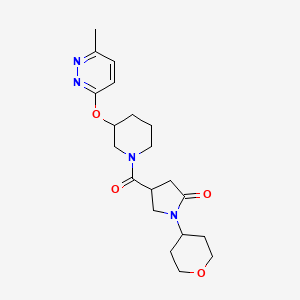

![1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2605269.png)
![1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2605270.png)
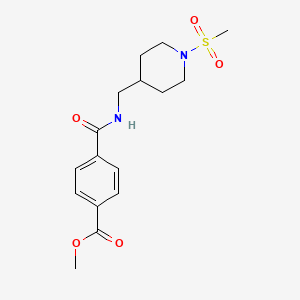

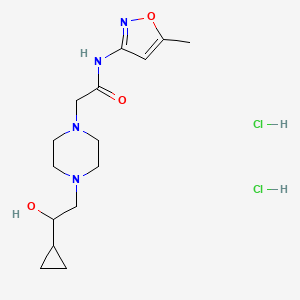
![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2605278.png)
